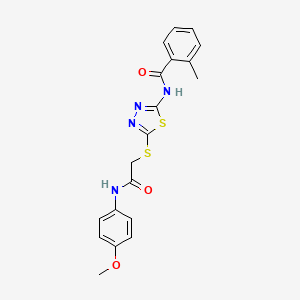

![molecular formula C21H21N3O3S B2539510 N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 869346-67-8](/img/structure/B2539510.png)

N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide, also known as AMPI, is a synthetic compound that has been used in various scientific research applications. This compound has gained attention due to its potential therapeutic properties, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Pharmacological Activities

Anticonvulsant Activity : A study by Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives and evaluated their anticonvulsant activities. The most active compound demonstrated efficacy against seizures induced by maximal electroshock (MES), suggesting potential for development into antiepileptic medications Aktürk, F. Kılıç, K. Erol, Varol Pabuccuoglu, Farmaco, 2002.

Antinociceptive Pharmacology : Porreca et al. (2006) characterized the antinociceptive pharmacology of a novel nonpeptidic Bradykinin B1 receptor antagonist. This compound showed significant antinociceptive actions in various pain models, indicating its potential utility in treating inflammatory pain states and certain aspects of neuropathic pain Porreca et al., Journal of Pharmacology and Experimental Therapeutics, 2006.

Antimicrobial Evaluation : Khanage et al. (2020) synthesized and evaluated 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives for their antibacterial and antifungal activities. Some compounds showed significant activity, highlighting the antimicrobial potential of such structures Khanage, P. Mohite, R. Pandhare, Analytical Chemistry Letters, 2020.

Therapeutic Potential and Drug Design

Toxicity Assessment and Tumor Inhibition : Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic novel derivatives, including their toxicity assessment, tumor inhibition, and antioxidant actions. These studies demonstrate the versatility of imidazole derivatives in drug design and their potential in developing new therapeutics M. Faheem, FARMACIA, 2018.

Antiprotozoal Activity : Pérez‐Villanueva et al. (2013) synthesized new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The compounds exhibited strong activity, outperforming metronidazole, the standard drug for these parasites, suggesting their potential in treating protozoal infections Pérez‐Villanueva et al., Bioorganic & Medicinal Chemistry Letters, 2013.

Material Science and Imaging Applications

- Radioligand Development for Imaging : Hamill et al. (1996) developed radiolabelled, nonpeptide angiotensin II antagonists for AT1 receptor imaging, showcasing the application of imidazole derivatives in developing diagnostic tools and imaging agents in medical research Hamill et al., Applied Radiation and Isotopes, 1996.

properties

IUPAC Name |

N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-15(25)17-5-7-18(8-6-17)23-20(26)14-28-21-22-11-12-24(21)13-16-3-9-19(27-2)10-4-16/h3-12H,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMPVYMCMXFUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)

![4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2539435.png)

![N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2539436.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)

![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)

![N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2539444.png)

![1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2539448.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539449.png)

![2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2539450.png)